molecular formula C8H9N3 B13091936 2,4,6-Trimethylpyrimidine-5-carbonitrile

2,4,6-Trimethylpyrimidine-5-carbonitrile

Cat. No.: B13091936
M. Wt: 147.18 g/mol
InChI Key: UHCAVKQSDIRQJN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3. It is a derivative of pyrimidine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and a nitrile group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it acts as an ATP mimetic, inhibiting tyrosine kinase activity of EGFR by binding to its active site. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylpyridine-3,5-dicarbonitrile
  • 2,4,6-Trichloropyrimidine
  • 2,4-Dichloropyrimidine

Uniqueness

2,4,6-Trimethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups provide steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the nitrile group at position 5 offers a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2,4,6-trimethylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-8(4-9)6(2)11-7(3)10-5/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCAVKQSDIRQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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